(2-Bromophenyl)methyl methanesulfonate

Description

Contextualization within Modern Organic Synthesis and Reaction Chemistry

In modern organic synthesis, the goal is to build complex molecules efficiently and with high precision. (2-Bromophenyl)methyl methanesulfonate (B1217627) serves as a valuable building block in this endeavor. The molecule possesses two distinct reactive sites:

The methanesulfonate group is an excellent leaving group. In chemical reactions, a leaving group is an atom or group of atoms that detaches from a molecule. The methanesulfonate group's ability to depart makes the carbon atom it is attached to (the benzylic carbon) highly susceptible to attack by nucleophiles—reagents that seek a positive center. This facilitates substitution reactions, where a new functional group can be readily introduced.

The carbon-bromine bond on the phenyl ring provides another site for reaction. Organobromine compounds are widely used in cross-coupling reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

The presence of both of these functional groups allows for a stepwise or selective reaction sequence, giving chemists precise control over the construction of larger, more intricate molecular architectures.

Rationale for Advanced Academic Investigation of Organobromine Mesylates

The academic interest in organobromine mesylates like (2-Bromophenyl)methyl methanesulfonate is driven by the complementary reactivity of its constituent parts.

Organobromine compounds are a cornerstone of synthetic chemistry. wikipedia.org The carbon-bromine bond has a reactivity that is intermediate between that of organochlorine and organoiodine compounds, offering a balance of stability and reactivity. wikipedia.org This makes them suitable for a wide range of transformations, including the formation of organometallic reagents (e.g., Grignard reagents) and participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of many pharmaceuticals and advanced materials.

Mesylates, and sulfonate esters in general, are highly valued because they are derived from alcohols, which are common and readily available starting materials. The conversion of an alcohol's hydroxyl group (a poor leaving group) into a mesylate group dramatically enhances its reactivity in substitution and elimination reactions. researchgate.net

The combination of a bromine atom and a mesylate group in a single molecule, as in this compound, creates a powerful synthetic intermediate. Researchers can exploit the high reactivity of the mesylate for initial modifications and then utilize the bromine atom for subsequent, more complex bond-forming reactions. This dual functionality is a key reason for the advanced academic investigation into this class of compounds.

Overview of Key Research Areas and Unexplored Dimensions

Current research involving compounds structurally similar to this compound often focuses on their application in the synthesis of complex organic molecules. For instance, benzyl (B1604629) methanesulfonates are known precursors for generating highly reactive intermediates like o-quinodimethanes, which can then be used in cycloaddition reactions to build polycyclic systems. organic-chemistry.org

Key research areas include:

Synthesis of Heterocyclic Compounds: The strategic placement of the bromo and mesyloxy groups can be exploited to construct various heterocyclic rings, which are core structures in many biologically active molecules.

Medicinal Chemistry: Organobromine compounds are found in a number of pharmaceuticals. wikipedia.org The ability to use reagents like this compound to build molecular scaffolds is of high interest in drug discovery.

Development of Novel Synthetic Methods: Researchers are continually exploring new ways to utilize the reactivity of such bifunctional compounds, aiming to develop more efficient and selective chemical transformations.

Unexplored dimensions of research could involve:

Catalysis: Investigating the potential for the compound to be used in novel catalytic cycles, where both the bromine and mesylate moieties play a role.

Materials Science: Exploring the incorporation of this molecule into polymers or other materials, where the bromine atom could later be modified to tune the material's properties.

Flow Chemistry: Adapting the reactions of this compound to continuous flow systems, which can offer advantages in terms of safety, scalability, and efficiency over traditional batch chemistry.

The continued study of this compound and related organobromine mesylates is expected to lead to new discoveries and innovations in chemical synthesis.

Data Tables

Table 1: Chemical Compound Data for this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₈H₉BrO₃S |

| CAS Number | 143238-84-0 chemcd.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉BrO₃S |

| Grignard reagents | R-Mg-X |

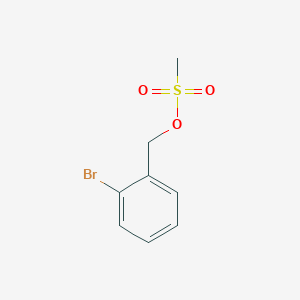

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGZWVCJZKUAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromophenyl Methyl Methanesulfonate

Strategies for O-Mesylation of (2-Bromophenyl)methanol Precursors

The conversion of the hydroxyl group in (2-bromophenyl)methanol into a mesylate is a critical transformation. This is typically achieved by reacting the alcohol with a suitable mesylating agent in the presence of a base. The choice of reagents and conditions can significantly impact the reaction's efficiency and the purity of the final product.

The most common and direct method for the synthesis of (2-bromophenyl)methyl methanesulfonate (B1217627) is the reaction of (2-bromophenyl)methanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. commonorganicchemistry.com This reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control the exothermic nature of the reaction and minimize side-product formation. mdma.chcommonorganicchemistry.com

The general mechanism involves the activation of the alcohol by the base, followed by nucleophilic attack on the sulfur atom of methanesulfonyl chloride. An organic amine base, such as triethylamine (B128534) (TEA) or pyridine, is commonly used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.comcommonorganicchemistry.com The use of triethylamine in dichloromethane is a widely adopted procedure that is known for being simple and rapid. mdma.ch

Key reaction parameters include:

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C to -10 °C) to manage the exothermicity. mdma.ch

Stoichiometry: A slight excess of both the base and methanesulfonyl chloride is often used to ensure complete conversion of the starting alcohol. mdma.chcommonorganicchemistry.com

Solvent: Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants. commonorganicchemistry.com

Reaction Time: The reaction is generally fast, often completing within minutes to a few hours. mdma.chcommonorganicchemistry.com

With bases like triethylamine, the reaction may proceed through a highly reactive "sulfene" intermediate, which is formed by the elimination of HCl from methanesulfonyl chloride. The alcohol then adds to this intermediate. chemistrysteps.commdma.ch This pathway has a small steric requirement, allowing for the efficient esterification of various alcohols. mdma.ch

Table 1: Typical Reaction Conditions for Mesylation with Methanesulfonyl Chloride

| Parameter | Condition | Purpose |

|---|---|---|

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Source of the mesyl group. |

| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl byproduct. |

| Solvent | Dichloromethane (DCM) | Inert reaction medium. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | ~1.1-1.2 eq. MsCl, ~1.2-1.5 eq. Base | Drives the reaction to completion. |

While methanesulfonyl chloride is widely used, methanesulfonic anhydride (B1165640) ((Ms₂O)) presents a viable alternative. commonorganicchemistry.comtandfonline.com One of the primary advantages of using methanesulfonic anhydride is that it avoids the possibility of forming the corresponding alkyl chloride as a side-product, which can occur when using methanesulfonyl chloride. commonorganicchemistry.com The byproduct of the reaction with methanesulfonic anhydride is methanesulfonic acid, which is neutralized by the base.

The reaction conditions for using methanesulfonic anhydride are generally similar to those for methanesulfonyl chloride, employing an amine base and an aprotic solvent. commonorganicchemistry.com In some cases, methanesulfonic anhydride can lead to higher yields and cleaner reactions, particularly when the starting alcohol is sensitive or prone to side reactions. tandfonline.com

Table 2: Comparison of Common Mesylating Agents

| Agent | Formula | Byproduct (with Base) | Key Advantage |

|---|---|---|---|

| Methanesulfonyl Chloride | MeSO₂Cl | Triethylammonium chloride | Readily available and widely used. |

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining high-purity (2-bromophenyl)methyl methanesulfonate is essential for its use in subsequent research applications. The purification strategy typically begins with a standard aqueous workup to remove the base hydrochloride salt and any unreacted acid.

A common workup procedure for a reaction mixture in a solvent like DCM involves sequential washing with:

Water: To remove the bulk of water-soluble salts. mdma.ch

Dilute Acid (e.g., 10% HCl): To remove any remaining amine base. mdma.ch

Saturated Sodium Bicarbonate Solution: To neutralize any residual acid. mdma.ch

Brine (Saturated NaCl solution): To remove residual water from the organic layer. mdma.ch

After the washes, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. commonorganicchemistry.comlookchem.com

For research-grade material, further purification is often necessary.

Crystallization: If the compound is a solid, recrystallization is a powerful purification technique. It is crucial to use non-hydroxylic solvents (e.g., toluene, hexanes, or mixtures thereof) to prevent alcohol exchange (transesterification). lookchem.com

Silica Gel Chromatography: Flash column chromatography is another effective method for removing impurities. A non-polar eluent system, such as ethyl acetate (B1210297) in hexanes, is typically employed to isolate the moderately polar sulfonate ester product. nih.gov

Optimization of Synthetic Pathways for Scalable Research Applications

Transitioning a synthetic procedure from a laboratory bench to a larger, scalable research application requires careful optimization with a focus on safety, efficiency, and product quality. acs.org For the mesylation of (2-bromophenyl)methanol, reaction calorimetry is a valuable tool to study the reaction's thermal profile. acs.org This data helps in understanding the heat flow and ensuring that the reaction can be safely controlled on a larger scale by managing the rate of addition of methanesulfonyl chloride and the cooling capacity of the reactor. acs.org

Key considerations for scale-up include:

Thermal Safety: Mesylation reactions are exothermic. The rate of addition of the mesylating agent must be controlled to match the reactor's ability to dissipate heat, preventing a dangerous temperature increase. acs.org The reaction is often feed-controlled, meaning its rate is dependent on the rate of reagent addition. acs.org

Impurity Profile: Inconsistent temperature control can lead to the formation of impurities, which can reduce yield and complicate purification. acs.org

Continuous Flow Synthesis: Modern flow chemistry offers significant advantages for scale-up. ru.nl Performing the mesylation in a microreactor or continuous flow reactor provides superior control over mixing and temperature, minimizes reaction volume at any given time, and can lead to higher yields, better product quality, and enhanced safety. ru.nlrsc.org This approach allows for the production of larger quantities of material without the challenges associated with large batch reactors.

Investigation of Stereoselective Synthesis (if applicable to chiral analogues)

The parent molecule, this compound, is achiral because the benzylic carbon is bonded to two hydrogen atoms. Therefore, stereoselective synthesis is not directly applicable to this specific compound.

However, the principles of stereoselective synthesis are highly relevant for chiral analogues where the benzylic carbon is a stereocenter (i.e., bonded to four different groups). The O-mesylation of a chiral alcohol is a key reaction in stereocontrolled synthesis because it proceeds with retention of configuration at the chiral carbon center. masterorganicchemistry.comlibretexts.org This occurs because the carbon-oxygen bond of the alcohol is not broken during the esterification reaction; the reaction takes place at the oxygen atom. libretexts.org

Applications of 2 Bromophenyl Methyl Methanesulfonate in Advanced Organic Synthesis

As a Versatile Building Block in the Construction of Complex Organic Molecules

The strategic placement of two distinct reactive functionalities within one molecule positions (2-Bromophenyl)methyl methanesulfonate (B1217627) as a powerful tool for synthetic chemists. It serves as a linchpin, enabling the assembly of elaborate structures through stepwise reactions at its two different active centers.

The primary application of (2-Bromophenyl)methyl methanesulfonate is in the introduction of the 2-bromobenzyl moiety into a target molecule. The methanesulfonate (mesylate) group is an exceptional leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. pressbooks.publibretexts.org This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds at the benzylic position.

Once the 2-bromobenzyl group has been incorporated, the aryl bromide functionality becomes available for further elaboration. It is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. libretexts.org This two-step sequence—nucleophilic substitution followed by cross-coupling—provides a powerful strategy for synthesizing complex, polysubstituted aromatic and benzylic compounds from simple precursors.

Table 1: Illustrative Two-Step Synthesis of Polysubstituted Aromatics

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Description |

| 1 | Nucleophilic Substitution | This compound, Nucleophile (e.g., Phenol, Aniline), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2-Bromobenzyl substituted ether or amine | The nucleophile displaces the mesylate group to form a new benzylic bond. |

| 2 | Suzuki-Miyaura Coupling | Step 1 Product, Arylboronic acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | Biaryl-containing benzylic compound | The aryl bromide is coupled with a boronic acid to form a new C-C bond, creating a complex biaryl structure. |

The methanesulfonate group is a derivative of methanesulfonic acid and is prized in organic synthesis for its high reactivity in nucleophilic substitution reactions, often being more reactive than corresponding halides. masterorganicchemistry.com The displacement of the mesylate from this compound proceeds readily with a diverse array of nucleophiles. This reaction allows for the direct and efficient attachment of the 2-bromobenzyl group to various molecular scaffolds.

The reaction is typically carried out under mild conditions, often requiring a non-nucleophilic base to neutralize the methanesulfonic acid byproduct. The choice of solvent and temperature can be tuned to optimize yields and prevent side reactions. This versatility makes the compound a preferred electrophile for introducing the 2-bromobenzyl fragment.

Table 2: Representative Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium Phenoxide | Aryl benzyl (B1604629) ether |

| Nitrogen | Piperidine | N-benzylamine |

| Sulfur | Sodium Thiophenoxide | Thioether |

| Carbon | Diethyl malonate anion | Alkylated malonic ester |

Preparation of Diverse Heterocyclic Scaffolds and Ring Systems

The bifunctional nature of this compound is particularly advantageous for the synthesis of heterocyclic compounds. nih.gov A common and powerful strategy involves an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

In this approach, a nucleophile (containing, for example, an N-H or O-H group) first displaces the benzylic mesylate. This tethers the 2-bromophenyl group to the nucleophilic substrate. The second step involves an intramolecular, transition-metal-catalyzed reaction, typically a Heck or Buchwald-Hartwig amination, where the aryl bromide couples with another site on the tethered molecule to forge the new heterocyclic ring. researchgate.net This methodology provides access to a wide range of fused ring systems, such as isoindolinones, benzofurans, and tetrahydroisoquinolines. nih.govresearchgate.net

For instance, reacting this compound with an amine can be followed by an intramolecular palladium-catalyzed C-N coupling to yield nitrogen-containing heterocycles. This sequential alkylation/cyclization process is a cornerstone of modern heterocyclic chemistry.

Role as a Key Intermediate in Multi-Step Total Synthesis Sequences

In the context of total synthesis of complex natural products, intermediates that allow for the convergent assembly of molecular fragments are highly sought after. nih.govrsc.org this compound and analogous 2-bromobenzyl electrophiles serve as valuable intermediates for this purpose. nih.gov They can act as a bridge, connecting two different parts of a molecule through sequential reactions at the benzylic and aromatic positions.

For example, in the synthesis of a complex biaryl natural product, one fragment could be introduced via displacement of the mesylate group. rsc.org The resulting intermediate, now bearing the 2-bromophenyl moiety, can then undergo a Suzuki or Stille coupling to attach the second major fragment, completing the core structure of the target molecule. This strategic use simplifies complex syntheses by breaking them down into the assembly of less complex, manageable pieces.

Development of Novel Synthetic Routes Utilizing the Compound as a Precursor

The unique reactivity of this compound continues to inspire the development of novel synthetic methodologies. Researchers are exploring its use in domino or tandem reaction sequences, where multiple bonds are formed in a single operation, increasing synthetic efficiency. For example, a one-pot reaction could involve the initial alkylation of a substrate, followed by an in-situ catalyst addition that triggers an intramolecular cyclization onto the bromo-substituted ring. rsc.orgnih.gov

Furthermore, the compound can be a precursor in radical-based transformations. researchgate.net Aryl radicals can be generated from the aryl bromide under specific conditions, which can then participate in intramolecular cyclizations to form complex polycyclic systems that might be difficult to access through traditional ionic pathways. researchgate.net

Utilization in Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening in drug discovery and materials science. broadinstitute.org this compound is an ideal scaffold for such endeavors due to its two orthogonally reactive sites. nih.gov

A parallel synthesis approach can be designed where a core structure is diversified at two different points. In the first stage, a library of diverse nucleophiles is reacted with this compound in separate wells of a microtiter plate, creating a first generation of intermediates diversified at the benzylic position. In the second stage, each of these intermediates is further reacted with a library of coupling partners (e.g., different boronic acids for a Suzuki reaction), introducing a second point of diversity at the aromatic ring. This "two-dimensional" combinatorial strategy allows for the exponential and efficient creation of a large and structurally diverse library of novel compounds from a single, versatile starting material.

Table 3: Scheme for Two-Dimensional Combinatorial Library Synthesis

| Diversity Point 1 (Nucleophilic Substitution) | Diversity Point 2 (Suzuki Coupling) | Resulting Library |

| Nucleophile A | Boronic Acid 1 | Product A-1 |

| Nucleophile A | Boronic Acid 2 | Product A-2 |

| Nucleophile B | Boronic Acid 1 | Product B-1 |

| Nucleophile B | Boronic Acid 2 | Product B-2 |

| ... (and so on for N nucleophiles) | ... (and so on for M boronic acids) | N x M unique compounds |

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy provides profound insights into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-Bromophenyl)methyl methanesulfonate (B1217627) is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the bromophenyl ring would likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.8 ppm) due to spin-spin coupling. The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen and the bromophenyl group are expected to resonate as a singlet at approximately δ 5.3-5.5 ppm. The methyl protons (CH₃) of the methanesulfonate group would also produce a singlet, but further upfield, around δ 3.0-3.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The carbon atom of the methyl group is expected to have a chemical shift in the range of δ 35-40 ppm. The methylene carbon should appear around δ 65-70 ppm. The aromatic carbons would generate several signals in the δ 120-140 ppm region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0-7.8 (m) | 120-140 |

| -CH₂- | 5.3-5.5 (s) | 65-70 |

| -CH₃ | 3.0-3.2 (s) | 35-40 |

Note: s = singlet, m = multiplet. Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to delineate the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms, which can be useful in confirming the conformation of the molecule, although for a relatively flexible molecule like this, the applications might be limited.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Confirmation

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition.

The mass spectrum of (2-Bromophenyl)methyl methanesulfonate would display a molecular ion peak corresponding to its exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks with nearly equal intensity). Fragmentation of the molecular ion would provide further structural information. Expected fragmentation pathways could include the loss of the methanesulfonyl group, cleavage of the benzylic C-O bond, and loss of the bromine atom.

Predicted HRMS Fragmentation

| Fragment Ion | Predicted m/z |

| [M]+ | C₈H₉BrO₃S |

| [M - CH₃SO₃]⁺ | C₇H₆Br |

| [M - C₇H₆Br]⁺ | CH₃SO₃ |

ESI-MS: This soft ionization technique is well-suited for determining the molecular weight of the compound with minimal fragmentation, often observing the protonated molecule [M+H]⁺ or adducts with solvent molecules.

EI-MS: Electron impact is a higher-energy ionization method that leads to more extensive fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule and is invaluable for structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, characteristic vibrational bands would be expected for the sulfonate group, the aromatic ring, and the C-H bonds.

S=O Stretching: Strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the methanesulfonate group are expected in the IR spectrum, typically around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

S-O-C Stretching: Vibrations associated with the S-O-C linkage would also be present, likely in the 1000-800 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Br Stretching: A band corresponding to the C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Predicted Key IR and Raman Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H stretch | >3000 | IR, Raman |

| Aliphatic C-H stretch | 2950-2850 | IR, Raman |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

| S=O asymmetric stretch | ~1350 | IR |

| S=O symmetric stretch | ~1175 | IR |

| S-O-C stretch | 1000-800 | IR |

| C-Br stretch | 700-500 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. This method involves diffracting a beam of X-rays through a single crystal of a compound. The resulting diffraction pattern is then mathematically analyzed to determine the electron density map of the molecule, which in turn reveals the precise positions of the atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. This information is fundamental for understanding the molecule's conformation in the solid state.

Despite a thorough search of scientific literature and crystallographic databases, no published X-ray crystallographic data for this compound could be located. Therefore, a detailed analysis of its solid-state structure, including specific bond lengths, angles, and conformational parameters, cannot be provided at this time. The acquisition of such data would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Should such data become available, a comprehensive analysis would be presented in a tabular format, as shown in the hypothetical table below.

Hypothetical Table of Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Hypothetical Table of Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Br | Data not available |

| S-O | Data not available |

| C-O-S | Data not available |

Circular Dichroism (CD) Spectroscopy for Chiral Information (if applicable to chiral derivatives)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for determining the stereochemical features of chiral compounds, such as establishing their absolute configuration and studying their conformational changes in solution. For CD spectroscopy to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image.

This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter, then CD spectroscopy would be an essential tool for their characterization. The CD spectrum of a chiral derivative would exhibit positive or negative peaks (Cotton effects) at specific wavelengths, providing a unique fingerprint of its stereochemistry.

A comprehensive search of the scientific literature did not yield any reports on the synthesis or Circular Dichroism analysis of chiral derivatives of this compound. Consequently, no experimental CD spectroscopic data can be presented.

Should research in this area be published, the findings would be summarized, and a data table detailing the CD spectral information would be provided.

Hypothetical Table of Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

Computational and Theoretical Investigations of 2 Bromophenyl Methyl Methanesulfonate

Ab Initio and Semi-Empirical Calculations for Fundamental Electronic Properties

Computational chemistry provides a powerful lens for understanding the intrinsic electronic characteristics of molecules. For (2-Bromophenyl)methyl methanesulfonate (B1217627), while direct and specific computational studies are not extensively available in the public domain, we can infer its electronic properties by examining theoretical investigations of its core structural components: the bromophenyl group and the methyl methanesulfonate moiety. Methodologies such as ab initio and semi-empirical calculations are instrumental in predicting properties like molecular orbital energies, charge distributions, and dipole moments.

Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, offer a high level of theory and can provide accurate predictions of molecular properties. aps.orgyoutube.com On the other hand, semi-empirical methods simplify the calculations by incorporating some experimental data, making them computationally less expensive and suitable for larger molecules. numberanalytics.comwikipedia.org

Molecular Orbital Energies: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. edu.krddergipark.org.tr

For (2-Bromophenyl)methyl methanesulfonate, the electronic character of the HOMO is expected to be significantly influenced by the π-system of the bromophenyl ring. The LUMO, conversely, is likely to be associated with the electron-withdrawing methanesulfonate group. Computational studies on related aromatic compounds and sulfonates can provide insight into the expected energy levels.

| Compound Fragment | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Bromobenzene (analog) | DFT/B3LYP | -6.5 to -7.0 | -0.5 to -1.0 | ~6.0 |

| Methyl Methanesulfonate (analog) | MP2 | -8.0 to -8.5 | 1.5 to 2.0 | ~10.0 |

This table presents representative data from computational studies on molecules analogous to the fragments of this compound to infer its potential electronic properties.

Mulliken Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution. wikipedia.org This analysis can reveal the electrophilic and nucleophilic sites within a molecule. In this compound, the bromine atom, due to its electronegativity, is expected to carry a partial negative charge. The sulfur atom in the methanesulfonate group, being bonded to three highly electronegative oxygen atoms, will exhibit a significant partial positive charge, making it a potential site for nucleophilic attack. The carbon atom of the methyl group attached to the oxygen will also carry a partial positive charge.

| Atomic Center in Analogous Fragment | Expected Mulliken Charge (a.u.) |

|---|---|

| Bromine (in Bromobenzene) | -0.1 to -0.2 |

| Sulfur (in Methyl Methanesulfonate) | +1.0 to +1.2 |

| Oxygen (Sulfonyl in MMS) | -0.6 to -0.8 |

| Oxygen (Ester in MMS) | -0.5 to -0.7 |

| Carbon (Methylene bridge) | +0.2 to +0.4 |

This table provides inferred Mulliken charges for key atoms in this compound based on computational analyses of similar structural motifs.

Dipole Moment

| Analogous Compound | Computational Method | Calculated Dipole Moment (Debye) |

|---|---|---|

| Bromobenzene | Ab initio | ~1.7 |

| Methyl Methanesulfonate | DFT | ~4.5 |

| (4-Chlorophenyl) derivatives (related structures) | DFT | 2.5 - 3.0 |

This table shows calculated dipole moments for compounds structurally related to the components of this compound, suggesting a significant dipole moment for the target molecule.

Future Directions and Emerging Research Avenues for 2 Bromophenyl Methyl Methanesulfonate

Exploration of Novel Reaction Conditions and Catalysts for Enhanced Reactivity and Selectivity

The presence of an aryl bromide functionality makes (2-Bromophenyl)methyl methanesulfonate (B1217627) a prime candidate for cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govresearchgate.net Future research will likely focus on moving beyond traditional palladium catalysts to explore more sustainable and economical alternatives. Nickel-based catalytic systems, for instance, have shown remarkable efficacy in activating aryl halides, including those traditionally considered challenging. nih.gov The development of novel ligands, such as advanced biaryl phosphines or N-heterocyclic carbenes (NHCs), is crucial for improving catalyst efficiency, lowering catalyst loading, reducing reaction times, and enabling reactions at lower temperatures. nih.govresearchgate.net

Furthermore, research into enantioselective cross-coupling reactions could unlock pathways to chiral derivatives, which are of significant interest in medicinal chemistry. researchgate.net The methanesulfonate group, typically a good leaving group, also offers opportunities for nucleophilic substitution. A key research avenue is the development of orthogonal reaction conditions that allow for the selective functionalization of either the C-Br bond or the methanesulfonate group, enabling complex, multi-step syntheses in a more streamlined fashion.

| Catalyst System | Potential Reaction Type | Key Advantages | Relevant Research Area |

| Palladium/Buchwald-Hartwig Ligands | Suzuki, Stille, Buchwald-Hartwig Amination | Well-established, high yields, broad substrate scope | C-C and C-N bond formation |

| Nickel/N-Heterocyclic Carbene (NHC) Ligands | Kumada, Negishi, Alkyl-Alkyl Coupling | Economical, effective for challenging substrates, overcomes β-H elimination | C-C bond formation, use of organometallic reagents |

| Copper/Phenanthroline Ligands | Ullmann Condensation | Cost-effective, useful for C-O and C-N bond formation | Synthesis of diaryl ethers and amines |

| Iridium-based Catalysts | C-H Borylation | Direct functionalization of C-H bonds | Access to novel organoboron derivatives researchgate.net |

Integration into Flow Chemistry and Microreactor Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.netd-nb.info The application of this technology to reactions involving (2-Bromophenyl)methyl methanesulfonate is a promising area of research.

For instance, many cross-coupling reactions are exothermic and require strict temperature control, which is readily achieved in microreactors. d-nb.info The ability to safely handle reactive organometallic intermediates, such as Grignard or organolithium reagents, is another key benefit of flow systems. d-nb.info Researchers are likely to develop integrated, multi-step flow syntheses where this compound is sequentially functionalized in a continuous stream, minimizing the need for isolation and purification of intermediates. mdpi.com This approach not only increases efficiency but also reduces waste and operator exposure to hazardous materials. researchgate.net A continuous-flow procedure for the synthesis of related methanesulfonates has demonstrated excellent yields in very short reaction times, highlighting the potential of this methodology. researchgate.net

Application of Green Chemistry Principles in its Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic route design in both academic and industrial settings. nih.gov For this compound, this involves a multi-faceted approach. A primary focus is the replacement of traditional volatile organic compounds (VOCs) with greener solvents. jddhs.com The exploration of water, bio-based solvents like ethyl lactate, or even solvent-free reaction conditions represents a significant research frontier. jddhs.commdpi.com

Catalysis is a fundamental pillar of green chemistry, and the use of highly efficient, recyclable catalysts can drastically reduce waste. jddhs.com Developing catalytic reactions that exhibit high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is another key objective. mdpi.com This includes exploring one-pot and multicomponent reactions that reduce the number of synthetic steps, thereby saving energy and reducing waste generation. nih.gov Reducing or eliminating unnecessary derivatization steps is another core principle that can be applied to streamline synthetic pathways involving this compound. jddhs.com

Development of High-Throughput Screening Methodologies for Reactivity Profiles

High-throughput screening (HTS) allows for the rapid evaluation of a large number of reaction variables, accelerating the discovery of optimal conditions. unchainedlabs.com Applying HTS to this compound can systematically map its reactivity with a diverse array of coupling partners, catalysts, ligands, bases, and solvents. scienceintheclassroom.org

Using miniaturized reaction formats, such as 96- or 384-well plates, researchers can quickly identify successful reaction conditions for previously challenging or unexplored transformations. scienceintheclassroom.org This nanomole-scale reaction screening minimizes the consumption of valuable starting materials while providing a wealth of data. scienceintheclassroom.org The results from HTS can then be used to train machine learning algorithms to predict reaction outcomes, further accelerating the discovery of novel reactivity and streamlining process optimization. youtube.com

| Plate Quadrant | Variable 1: Catalyst | Variable 2: Ligand | Variable 3: Base | Variable 4: Solvent |

| A1-D6 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene |

| A7-D12 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane |

| E1-H6 | NiCl₂(dppp) | dppp | K₃PO₄ | THF |

| E7-H12 | NiCl₂(dppp) | IPr | NaOtBu | DMF |

This table illustrates a simplified conceptual layout for a 96-well plate HTS experiment designed to optimize a Suzuki coupling reaction.

Unexplored Derivatization Pathways and Functionalization Strategies

While the aryl bromide is a well-established handle for cross-coupling, and the methanesulfonate for substitution, there remain numerous unexplored derivatization pathways for this compound. The strategic location of the two functional groups allows for potential intramolecular reactions to form novel heterocyclic systems.

Furthermore, the field of C-H activation offers a new frontier for derivatization. nih.gov Developing conditions to selectively functionalize one of the C-H bonds on the aromatic ring, while leaving the C-Br bond intact for subsequent cross-coupling, would provide access to highly substituted and complex molecular architectures. Another avenue involves leveraging the methanesulfonate group in less conventional transformations, perhaps as a directing group or in radical-based reactions. The development of orthogonal protection/deprotection strategies could also enable sequential and site-selective derivatization, greatly expanding the synthetic utility of this building block.

Potential in Materials Science or Polymer Chemistry as a Monomer/Intermediate

The bifunctional nature of this compound makes it an intriguing candidate as a monomer or an intermediate in materials science and polymer chemistry. For example, it could serve as an A-B type monomer in step-growth polymerization. The 'A' functionality (aryl bromide) could undergo polymerization via cross-coupling reactions (e.g., Suzuki polycondensation), while the 'B' functionality (methyl methanesulfonate) could be used to introduce specific side chains or to cross-link polymer chains.

Alternatively, the compound could be grafted onto existing polymer backbones to introduce bromo-aryl functionalities, which can then be further modified to tune the material's properties, such as its optical, electronic, or thermal characteristics. While the direct application of this compound in this field is not yet widely reported, its structure is analogous to building blocks used in the synthesis of conjugated polymers and other functional materials, suggesting a promising, yet underexplored, research direction. The discovery of biocompatible polymers through HTS is an active area of research where such monomers could be screened. nih.gov

Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring

Optimizing the complex reactions involving this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced analytical techniques that allow for in-situ, real-time monitoring are invaluable for this purpose. mt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and key intermediates as the reaction progresses, without the need for sampling. mt.com This provides immediate feedback, enabling rapid optimization of parameters like temperature, pressure, and reagent addition rates. mt.com For trace-level analysis and impurity profiling of derivatives, highly sensitive methods like liquid chromatography-mass spectrometry (LC-MS/MS) are essential. nih.gov Developing specific derivatization protocols for analysis, for example, to enhance UV detection in HPLC, can also improve quantification and detection limits for methanesulfonate-containing compounds. nih.govresearchgate.net These advanced analytical tools are critical for ensuring the robustness and reproducibility of synthetic processes, particularly when transitioning from laboratory scale to industrial production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-bromophenyl)methyl methanesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aryl methanesulfonates typically involves nucleophilic substitution or esterification. For example, the reaction of 2-bromobenzyl alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions is a common route. Optimization includes controlling reaction temperature (0–5°C to prevent side reactions), stoichiometric ratios (1:1.2 alcohol to methanesulfonyl chloride), and solvent choice (dichloromethane or THF). Purity can be enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., methyl sulfonate peak at ~3.0–3.5 ppm for H).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature).

- HPLC-PDA : Assesses purity (>98% by area normalization) using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis.

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste. Refer to SDS guidelines for methyl methanesulfonate analogs, which are Group 2A carcinogens .

Advanced Research Questions

Q. How can trace-level impurities of this compound be quantified in pharmaceutical intermediates?

- Methodological Answer : A validated LC-MS/MS method in MRM mode is recommended. Example parameters:

- Column : Zorbax SB-C18 (150 × 4.6 mm, 3.5 µm).

- Mobile Phase : 0.1% formic acid in water and acetonitrile (70:30).

- Ionization : ESI-negative mode; MRM transitions (e.g., m/z 259 → 97 for methanesulfonate).

- Validation : Achieve LOD (0.3 µg/g) and LOQ (0.4 µg/g) with linearity (R² > 0.999) across 0.0025–0.3 µg/mL. System precision (%RSD < 5%) and recovery (80–120%) must be demonstrated .

Q. How do dose-response models reconcile threshold behavior and genotoxicity risks for methanesulfonate derivatives?

- Methodological Answer : The Lutz nonlinear model is used to assess threshold vs. linear dose-response. For methyl methanesulfonate (MMS), micronucleus assays show nonlinearity (p = 0.048), suggesting a threshold. However, regulatory frameworks (e.g., EMA, FDA) apply linear extrapolation for carcinogens (Group 2A). Researchers must design in vitro assays (Ames test, Comet assay) at pharmacologically relevant doses and use benchmark dose (BMD) modeling to resolve discrepancies .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at the ortho position enhances the electrophilicity of the methanesulfonate group. In SN2 reactions, the leaving group (methanesulfonate) departs, forming a benzyl carbocation intermediate. Computational studies (DFT) can predict activation energies and regioselectivity. Kinetic experiments under varying solvents (polar aprotic vs. protic) and nucleophiles (e.g., azide, thiols) validate mechanistic pathways .

Q. How can contradictory data on the genotoxicity of methanesulfonate derivatives be addressed in regulatory submissions?

- Methodological Answer : Conduct a weight-of-evidence analysis:

- In silico : Use QSAR tools (e.g., Derek Nexus) to predict mutagenicity.

- In vitro : Perform Ames tests with S9 metabolic activation.

- In vivo : Rodent micronucleus or Comet assays.

Discrepancies (e.g., threshold vs. linear models) require justification via mechanistic studies (e.g., DNA adduct quantification by P-postlabeling) .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in:

- Proteolysis-Targeting Chimeras (PROTACs) : The bromine enables Suzuki couplings to attach E3 ligase ligands.

- Covalent Inhibitors : Methanesulfonate acts as a leaving group for cysteine-targeting warheads.

- PET Tracers : C-labeled derivatives are synthesized for imaging studies. Biological activity must be validated via kinase assays or cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.